3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Description
3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a sulfonamide-substituted benzoic acid derivative with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol . The compound features a benzoic acid core linked to a 2-methylpiperidine moiety via a sulfonyl group.
Properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-2-3-8-14(10)19(17,18)12-7-4-6-11(9-12)13(15)16/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQIFIAOLXFCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240246 | |
| Record name | 3-[(2-Methyl-1-piperidinyl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603118-21-4 | |
| Record name | 3-[(2-Methyl-1-piperidinyl)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603118-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methyl-1-piperidinyl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 3-sulfobenzoic acid with 2-methylpiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfonyl linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is being investigated for its potential as a therapeutic agent in various diseases:
- Inhibitors of Enzymatic Activity : The sulfonamide group is known to enhance the binding affinity of compounds to target enzymes. This compound has been explored as an inhibitor for various proteases, including those involved in viral replication processes, such as the SARS-CoV 3CL protease .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and other autoimmune disorders. It may inhibit the activity of IκB kinase (IKK), which plays a crucial role in the NF-kB signaling pathway associated with inflammation .
Biochemistry
In biochemical applications, this compound serves as:
- Organic Buffer : It is utilized in biological and biochemical experiments due to its buffering capacity, helping maintain pH stability during reactions .
- Probe for Biological Pathways : The unique structure allows it to act as a probe for studying various biochemical pathways, particularly those involving G protein-coupled receptors (GPCRs) which are significant in cellular signaling .
Drug Development
The compound is being explored for its potential in drug development:
- Pharmaceutical Formulations : Its properties allow it to be incorporated into formulations aimed at enhancing drug delivery systems. The presence of the piperidine ring can improve bioavailability and target specificity.
- Lead Compound for Synthesis : Researchers are investigating derivatives of this compound to develop new drugs with improved efficacy and reduced side effects compared to existing treatments.
Case Study 1: Inhibition of SARS-CoV Protease
Recent studies have highlighted the effectiveness of sulfonyl-containing compounds in inhibiting the activity of SARS-CoV 3CL protease. The presence of the sulfonamide group significantly enhances binding affinity, leading to decreased viral replication rates in vitro .
Case Study 2: Anti-inflammatory Activity
Research has demonstrated that compounds similar to this compound can effectively inhibit IKK activity. This inhibition results in reduced expression of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating chronic inflammatory diseases .
Summary Table of Applications
| Application Area | Specific Use | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors (e.g., SARS-CoV protease) | Treatment of viral infections |
| Biochemistry | Organic buffer for experiments | Stabilization of pH in biochemical assays |
| Drug Development | Lead compound for new drug synthesis | Development of more effective medications |
| Anti-inflammatory Research | Inhibition of IKK signaling | Potential treatment for autoimmune diseases |
Mechanism of Action
The mechanism of action of 3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound may also interact with cellular pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Key Observations :
- The 2-methylpiperidine substituent in the target compound introduces steric and electronic differences compared to non-methylated (CAS 636-76-0) or 3-methyl-substituted (CAS 603118-20-3) analogs .
- Positional isomerism (2- vs. 3-methylpiperidine) may alter conformational flexibility and target binding.
Quantitative Structure-Activity Relationship (QSAR) Insights
A QSAR model for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives (structurally related but distinct) highlighted the importance of:
- 3D-MoRSE descriptors (weighted by polarizability and electronegativity)
- 2D-Ring count (indicative of aromaticity and planarity) .
- Increased polarizability from the methyl group could enhance hydrophobic interactions.
- Steric hindrance from the 2-methyl position might reduce binding affinity compared to less bulky analogs, depending on the target’s active site topology.
Physicochemical and Functional Comparisons
Molecular Weight and Functional Groups
| Compound | Molecular Weight | Functional Groups |
|---|---|---|
| Target compound | 283.34 | Benzoic acid, sulfonyl, 2-methylpiperidine |
| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 255.30 | Benzoic acid, sulfonyl, piperidine |
| Sulfosulfuron (herbicide) | 470.48 | Sulfonylurea, pyridine, imidazo ring |
Key Differences :
- The target compound’s lower molecular weight compared to sulfosulfuron () suggests better membrane permeability, favoring pharmaceutical over agrochemical use.
Biological Activity
3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid, a compound characterized by its sulfonamide group and piperidine moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical pathways such as apoptosis, inflammation, and cell proliferation.
- TRPV2 Channel Modulation : A related compound, 4-(piperidine-1-sulfonyl)-benzoic acid, has been shown to act as an agonist for the TRPV2 ion channel, demonstrating vasodilatory effects in vivo. This suggests that this compound may exhibit similar properties due to structural similarities .
- Protein Degradation Pathways : Benzoic acid derivatives have been implicated in promoting the activity of the ubiquitin-proteasome and autophagy-lysosome pathways. These pathways are crucial for maintaining cellular homeostasis and could be influenced by the sulfonamide moiety present in the compound .
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of benzoic acid derivatives on cancer cell lines. For instance:
- IC50 Values : In vitro studies have reported IC50 values for related compounds against various cancer cell lines. For example, compounds structurally similar to this compound showed IC50 values ranging from 12.4 μM to 52.1 μM against different cancer types .
Antimicrobial Activity
Benzoic acid derivatives are known for their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Studies
- Vasodilatory Study : A study involving a piperidine-sulfonyl benzoic acid derivative demonstrated significant vasodilatory effects in female mice, indicating potential applications in cardiovascular therapies .
- Cell-Based Assays : In vitro assays conducted on human foreskin fibroblasts revealed that certain benzoic acid derivatives enhanced proteasomal activity without cytotoxic effects at tested concentrations . This suggests that this compound could similarly promote cellular health by modulating protein degradation pathways.
Research Findings Summary
| Biological Activity | Efficacy (IC50) | Target Cell Lines | Mechanism |
|---|---|---|---|
| Antiproliferative | 12.4 - 52.1 μM | HCT116, HePG2 | Cell cycle modulation |
| Vasodilatory | N/A | In vivo (mice) | TRPV2 agonism |
| Antimicrobial | N/A | Various bacterial strains | Disruption of bacterial cell wall |
Q & A
Q. What are the standard synthetic routes for preparing 3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid?
The compound is typically synthesized via sulfonylation of 3-aminobenzoic acid derivatives. A common approach involves reacting 3-chlorosulfonylbenzoic acid with 2-methylpiperidine under basic conditions (e.g., triethylamine in dichloromethane). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product. Structural confirmation is achieved using H/C NMR and high-resolution mass spectrometry (HRMS), as demonstrated in protocols for structurally analogous sulfonylated benzoic acids .
Q. How can the purity of this compound be assessed chromatographically?
Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended. A validated method from pharmacopeial guidelines suggests a mobile phase of methanol and buffer (65:35 v/v), where the buffer contains sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid . System suitability tests, including plate count (>2000) and tailing factor (<2), ensure reproducibility.
Q. What spectroscopic techniques are recommended for structural confirmation?
Key techniques include:
- NMR Spectroscopy : H NMR to confirm sulfonyl and methylpiperidine substituents (e.g., δ 1.2–1.5 ppm for methyl groups; δ 3.0–3.5 ppm for piperidine protons).
- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonylation.
- HRMS : Exact mass analysis (e.g., [M+H] calculated for CHNOS: 284.0953) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?
By-product formation (e.g., di-sulfonylated species) is mitigated by controlling stoichiometry (1:1 molar ratio of chlorosulfonyl precursor to 2-methylpiperidine) and reaction temperature (0–5°C). Slow addition of the amine under inert atmosphere reduces exothermic side reactions. Post-reaction quenching with ice-cwater and extraction with ethyl acetate improve yield (>75%) .
Q. How to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Variability in biological data often stems from assay conditions. For example:
Q. What strategies ensure enantiomeric purity in chiral derivatives of this compound?
Asymmetric synthesis using chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution can achieve >90% enantiomeric excess (ee). Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases resolves enantiomers. Validate purity using circular dichroism (CD) spectroscopy .
Q. How to address stability issues during long-term storage?
Store the compound at –20°C in amber vials under argon to prevent hydrolysis of the sulfonyl group. Periodic purity checks via HPLC are advised. Degradation products (e.g., benzoic acid) are detectable as late-eluting peaks in chromatograms .
Data Contradiction Analysis
Q. Conflicting solubility data in polar vs. non-polar solvents: How to reconcile?
Solubility discrepancies arise from crystallinity and hydrate formation. For example:
- Polar Solvents : High solubility in DMSO (>50 mg/mL) due to sulfonyl group polarity.
- Non-Polar Solvents : Low solubility in hexane (<1 mg/mL) due to crystalline lattice energy. Pre-saturation studies with sonication (30 min) and filtration (0.2 µm membrane) improve reproducibility .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
